molecular formula C31H27F3N4O6 B15414440 1(2H)-Pyridineacetamide, 2-oxo-N-[[5-[[4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)-1-piperidinyl]carbonyl]-2-benzofuranyl]methyl]-5-(trifluoromethyl)-

1(2H)-Pyridineacetamide, 2-oxo-N-[[5-[[4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)-1-piperidinyl]carbonyl]-2-benzofuranyl]methyl]-5-(trifluoromethyl)-

Cat. No.: B15414440
M. Wt: 608.6 g/mol
InChI Key: IPCCGVSSQPPAAN-UHFFFAOYSA-N
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Description

The compound 1(2H)-Pyridineacetamide, 2-oxo-N-[[5-[[4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)-1-piperidinyl]carbonyl]-2-benzofuranyl]methyl]-5-(trifluoromethyl)- is a structurally complex molecule featuring a pyridineacetamide core substituted with a benzoxazin-piperidine-carbonyl-benzofuran moiety and a trifluoromethyl group.

Properties

Molecular Formula

C31H27F3N4O6

Molecular Weight

608.6 g/mol

IUPAC Name

N-[[5-[4-(2-oxo-4H-3,1-benzoxazin-1-yl)piperidine-1-carbonyl]-1-benzofuran-2-yl]methyl]-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide

InChI

InChI=1S/C31H27F3N4O6/c32-31(33,34)22-6-8-28(40)37(16-22)17-27(39)35-15-24-14-21-13-19(5-7-26(21)44-24)29(41)36-11-9-23(10-12-36)38-25-4-2-1-3-20(25)18-43-30(38)42/h1-8,13-14,16,23H,9-12,15,17-18H2,(H,35,39)

InChI Key

IPCCGVSSQPPAAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3COC2=O)C(=O)C4=CC5=C(C=C4)OC(=C5)CNC(=O)CN6C=C(C=CC6=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, we compare it to structurally related pyridineacetamide derivatives and analogs with shared pharmacophores.

N-Benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

  • Structure: Features a pyridineacetamide backbone with a benzyl-dimethylaminoethyl substituent and a phenylpropanamide extension .
  • Key Differences : Lacks the benzoxazin-piperidine-carbonyl-benzofuran moiety and trifluoromethyl group present in the target compound.
  • Pharmacological Relevance : Demonstrated activity as a peripheral benzodiazepine receptor (PBR) ligand, influencing neurosteroid synthesis .

1(2H)-Pyridineacetamide, 2-oxo-3-(phenylmethoxy)-N-propyl-

  • Structure : Contains a simpler pyridineacetamide scaffold with a phenylmethoxy group and propylamide chain .
  • Key Differences : Absence of the trifluoromethyl group and complex benzoxazin-benzofuran system.
  • Properties : Lower molecular weight (300.35 g/mol vs. ~550–600 g/mol estimated for the target compound) likely results in improved solubility but reduced target specificity .

Pyrazolo[3,4-d]pyrimidine-5-acetamide Derivatives

  • Structure: Pyrazolopyrimidine-acetamide hybrids with diazenylphenyl or sulfonylmethylamino groups .
  • Key Differences : Heterocyclic pyrazolopyrimidine core vs. pyridine-benzoxazin system.
  • Applications : These analogs are explored for kinase inhibition and anticancer activity, highlighting the role of acetamide linkers in modulating selectivity .

Comparative Analysis Table

Property Target Compound N-Benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide 1(2H)-Pyridineacetamide, 2-oxo-3-(phenylmethoxy)-N-propyl-
Molecular Weight ~550–600 (estimated) 417.51 300.35
Key Substituents Trifluoromethyl, benzoxazin-piperidine-carbonyl-benzofuran Benzyl-dimethylaminoethyl, phenylpropanamide Phenylmethoxy, propylamide
Pharmacological Target Hypothesized: Neurological or inflammatory receptors Peripheral benzodiazepine receptors (PBRs) Not well-characterized
Metabolic Stability Likely enhanced due to trifluoromethyl group Moderate (susceptible to oxidative metabolism) Low (simpler structure)

Research Findings and Implications

  • Trifluoromethyl Role: The trifluoromethyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
  • Benzoxazin-Benzofuran System : This moiety could confer dual activity, mimicking benzoxazin-based kinase inhibitors and benzofuran-derived anti-inflammatory agents .
  • SAR Insights : Structure-activity relationship (SAR) studies on pyridineacetamides emphasize that bulkier substituents (e.g., benzoxazin-piperidine) improve target engagement but reduce bioavailability, necessitating formulation optimization .

Q & A

Q. Example SAR Table :

DerivativeModificationBioactivity (IC₅₀)
Parent compoundNone12 nM (Enzyme X)
Quinazolinone analogBenzoxazinone → Quinazolinone45 nM
-CF₂H variant-CF₃ → -CF₂H18 nM
Data derived from analogs in

Advanced: How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from:

  • Assay conditions : Differences in buffer pH or ATP concentration in kinase assays .
  • Cell line variability : Use of HeLa vs. HEK293 cells for cytotoxicity screening .
    Mitigation : Replicate experiments under standardized protocols (e.g., CLSI guidelines) and validate with orthogonal assays (SPR vs. fluorescence polarization) .

Advanced: What methodologies optimize reaction yields for large-scale synthesis?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and scalability .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (yields increase from 60% to 85%) .
  • Flow chemistry : Continuous flow reactors reduce reaction time from 24h to 2h for amide couplings .

Advanced: How can computational modeling guide derivatization?

  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains) .
  • DFT calculations : Assess electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact) .
  • ADMET prediction : SwissADME estimates logP (2.8) and CYP450 inhibition risks .

Basic: What assays are recommended for initial biological activity screening?

  • In vitro kinase inhibition : Use Z′-LYTE® assays with recombinant enzymes .
  • Antimicrobial activity : Broth microdilution (CLSI M07) for MIC determination against S. aureus and E. coli .
  • Cytotoxicity : MTT assay in HepG2 cells (48h exposure) .

Advanced: How can stability and storage conditions affect experimental outcomes?

  • Degradation pathways : Hydrolysis of the acetamide group occurs in aqueous buffers (pH >8). Stabilize with 5% DMSO .
  • Storage : Lyophilize and store at -80°C under argon; shelf life >12 months .

Advanced: What strategies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by monitoring protein thermal stability shifts .
  • Silencing/overexpression : CRISPR knockout of the putative target gene to assess compound dependency .

Advanced: How to address low solubility in biological assays?

  • Co-solvents : Use 10% β-cyclodextrin in PBS (improves solubility from 5 µM to 50 µM) .
  • Prodrug approach : Convert acetamide to a phosphate ester for enhanced aqueous solubility .

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